molecular formula C8H5F3N2O3 B2673186 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid CAS No. 1936140-64-5

4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid

Cat. No.: B2673186
CAS No.: 1936140-64-5
M. Wt: 234.134
InChI Key: LMOSSOQKNLHVNH-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid is an organic compound that features a trifluoroacetyl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 4-aminopyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .

Scientific Research Applications

4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The pyridine ring and carboxylic acid group also contribute to its overall activity by facilitating interactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid
  • 2,2,2-Trifluoroacetamide
  • Trifluoromethylpyridines

Uniqueness

4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid is unique due to the presence of both a trifluoroacetyl group and a pyridine ring, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-1-2-12-3-4(5)6(14)15/h1-3H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOSSOQKNLHVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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